Cas no 2229333-58-6 (3-methyl-3-4-(2-methylpropyl)phenoxyazetidine)

3-methyl-3-4-(2-methylpropyl)phenoxyazetidine structure
2229333-58-6 structure
商品名:3-methyl-3-4-(2-methylpropyl)phenoxyazetidine
CAS番号:2229333-58-6
MF:C14H21NO
メガワット:219.322643995285
CID:6194157
PubChem ID:165866308

3-methyl-3-4-(2-methylpropyl)phenoxyazetidine 化学的及び物理的性質

名前と識別子

    • 3-methyl-3-4-(2-methylpropyl)phenoxyazetidine
    • EN300-1773117
    • 2229333-58-6
    • 3-methyl-3-[4-(2-methylpropyl)phenoxy]azetidine
    • インチ: 1S/C14H21NO/c1-11(2)8-12-4-6-13(7-5-12)16-14(3)9-15-10-14/h4-7,11,15H,8-10H2,1-3H3
    • InChIKey: QEMCQICSIJRCLB-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC(=CC=1)CC(C)C)C1(C)CNC1

計算された属性

  • せいみつぶんしりょう: 219.162314293g/mol
  • どういたいしつりょう: 219.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

3-methyl-3-4-(2-methylpropyl)phenoxyazetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1773117-10.0g
3-methyl-3-[4-(2-methylpropyl)phenoxy]azetidine
2229333-58-6
10g
$5037.0 2023-05-26
Enamine
EN300-1773117-0.1g
3-methyl-3-[4-(2-methylpropyl)phenoxy]azetidine
2229333-58-6
0.1g
$1031.0 2023-09-20
Enamine
EN300-1773117-1.0g
3-methyl-3-[4-(2-methylpropyl)phenoxy]azetidine
2229333-58-6
1g
$1172.0 2023-05-26
Enamine
EN300-1773117-0.25g
3-methyl-3-[4-(2-methylpropyl)phenoxy]azetidine
2229333-58-6
0.25g
$1078.0 2023-09-20
Enamine
EN300-1773117-10g
3-methyl-3-[4-(2-methylpropyl)phenoxy]azetidine
2229333-58-6
10g
$5037.0 2023-09-20
Enamine
EN300-1773117-5.0g
3-methyl-3-[4-(2-methylpropyl)phenoxy]azetidine
2229333-58-6
5g
$3396.0 2023-05-26
Enamine
EN300-1773117-0.5g
3-methyl-3-[4-(2-methylpropyl)phenoxy]azetidine
2229333-58-6
0.5g
$1124.0 2023-09-20
Enamine
EN300-1773117-1g
3-methyl-3-[4-(2-methylpropyl)phenoxy]azetidine
2229333-58-6
1g
$1172.0 2023-09-20
Enamine
EN300-1773117-5g
3-methyl-3-[4-(2-methylpropyl)phenoxy]azetidine
2229333-58-6
5g
$3396.0 2023-09-20
Enamine
EN300-1773117-2.5g
3-methyl-3-[4-(2-methylpropyl)phenoxy]azetidine
2229333-58-6
2.5g
$2295.0 2023-09-20

3-methyl-3-4-(2-methylpropyl)phenoxyazetidine 関連文献

3-methyl-3-4-(2-methylpropyl)phenoxyazetidineに関する追加情報

Comprehensive Overview of 3-methyl-3-4-(2-methylpropyl)phenoxyazetidine (CAS No. 2229333-58-6): Properties, Applications, and Innovations

The compound 3-methyl-3-4-(2-methylpropyl)phenoxyazetidine (CAS No. 2229333-58-6) is a specialized chemical entity gaining attention in pharmaceutical and material science research. Its unique molecular structure, featuring an azetidine ring and a phenoxy group, positions it as a versatile intermediate for drug discovery and advanced material synthesis. This article delves into its properties, potential applications, and relevance to current scientific trends, addressing common queries from researchers and industry professionals.

With the rise of AI-driven drug discovery and green chemistry, compounds like 3-methyl-3-4-(2-methylpropyl)phenoxyazetidine are increasingly scrutinized for their role in sustainable innovation. Its azetidine core is notable for enhancing metabolic stability in bioactive molecules, a hot topic in medicinal chemistry forums. Meanwhile, the phenoxy moiety offers opportunities for functionalization, aligning with the demand for modular building blocks in high-throughput screening.

Recent literature highlights the compound’s potential in central nervous system (CNS) drug development, a trending focus area due to global interest in neurodegenerative diseases. The 2-methylpropyl side chain may influence blood-brain barrier permeability, a key consideration for CNS-targeted therapeutics. Researchers exploring structure-activity relationships (SAR) often prioritize such derivatives to optimize pharmacokinetic profiles.

From a synthetic perspective, CAS No. 2229333-58-6 exemplifies challenges in stereoselective synthesis—a frequent search term among organic chemists. Advanced techniques like flow chemistry and catalyzed cross-coupling are being tested to improve its production efficiency, reflecting industry shifts toward process intensification. These innovations address recurring questions about scalability and cost-effectiveness in fine chemical manufacturing.

Environmental considerations also shape discussions around this compound. Its low ecotoxicity profile (based on preliminary studies) makes it a candidate for green solvent systems, resonating with the EPA’s Safer Choice Initiative. Such attributes are increasingly searched alongside benign-by-design strategies, highlighting its alignment with regulatory trends.

In material science, the phenoxyazetidine scaffold shows promise for photoactive polymers, a niche with growing patent activity. Its ability to modulate glass transition temperatures (Tg) in polyimides answers frequent queries about high-performance polymer additives. Startups focusing on flexible electronics and OLED matrices are actively investigating similar structures.

Analytical characterization of 3-methyl-3-4-(2-methylpropyl)phenoxyazetidine often involves LC-MS hyphenated techniques and multidimensional NMR—topics dominating analytical chemistry search trends. Reference spectra for this compound are sought after in spectral database queries, underscoring its emerging importance as an analytical standard.

As the scientific community prioritizes fragment-based drug design (FBDD), the compact yet functionalized structure of CAS No. 2229333-58-6 positions it as a valuable fragment library component. This connects to frequent searches about molecular complexity metrics and three-dimensional fragment diversity in early-stage discovery.

Supply chain dynamics for such specialized chemicals are another hot topic. Sourcing high-purity 3-methyl-3-4-(2-methylpropyl)phenoxyazetidine reliably remains a challenge, driving searches for custom synthesis providers and stable isotope-labeled analogs for tracer studies. This reflects broader industry concerns about critical chemical inventory management.

Looking ahead, the compound’s potential in bioconjugation chemistry is under exploration, particularly for antibody-drug conjugates (ADCs)—a rapidly expanding therapeutic class. Its azetidine ring could serve as a spacer unit to optimize linker stability, addressing common ADC development pain points.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd